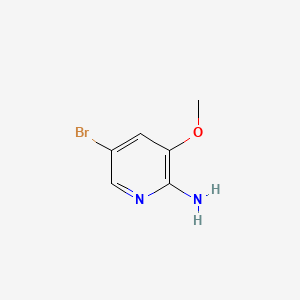

5-Bromo-3-methoxypyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBIWMFMHLPVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624122 | |

| Record name | 5-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42409-58-5 | |

| Record name | 5-Bromo-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-Bromo-3-methoxypyridin-2-amine

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.

A Versatile "Hinge-Binding" Scaffold for Kinase Inhibitor Discovery[1][2]

Executive Summary

5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) is a high-value heterocyclic intermediate primarily utilized in the discovery of small-molecule kinase inhibitors.[1][2] Its structural utility lies in its trisubstituted pyridine core:

-

C-2 Amine: Functions as a critical hydrogen bond donor/acceptor motif, often mimicking the adenine ring of ATP to bind the kinase hinge region.[2]

-

C-5 Bromide: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of "tail" moieties that explore the solvent-exposed or hydrophobic pockets of the target protein.[2]

-

C-3 Methoxy: Provides electron density to modulate the basicity of the pyridine nitrogen and can induce specific conformational preferences via intramolecular hydrogen bonding or steric clashes.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 42409-58-5 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Typical range for pure crystalline form) |

| Predicted pKa | ~3.8 – 4.2 (Pyridine N) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| SMILES | COc1c(N)ncc(Br)c1 |

Scientist’s Note on pKa: The pKa of the pyridine nitrogen is significantly lower than that of unsubstituted 2-aminopyridine (pKa ~6.86).[2] This reduction is driven by the strong electron-withdrawing inductive effect (-I) of the C-5 bromine atom, partially mitigated by the electron-donating methoxy group at C-3.[2] This reduced basicity often improves membrane permeability (higher fraction of neutral species at physiological pH) compared to more basic analogs.[2]

Synthetic Access

The most robust route to this compound is the regioselective electrophilic aromatic substitution (bromination) of the commercially available precursor, 3-methoxypyridin-2-amine.[1][2]

Mechanistic Rationale

The C-2 amino group is a strong ortho/para director.[1][2] The C-3 methoxy group is also an ortho/para director.[2]

-

Para to Amino (C-5): Strongly activated.[2]

-

Para to Methoxy (C-6): Activated, but less favored due to the dominance of the amino group's resonance contribution.[2]

-

Ortho to Amino (C-3): Blocked by the methoxy group.[2]

-

Ortho to Methoxy (C-2/C-4): C-2 is blocked; C-4 is sterically crowded and electronically less favored than C-5.[2]

Therefore, bromination occurs almost exclusively at the C-5 position .[2]

Graphviz Diagram: Synthesis Pathway

Figure 1: Regioselective bromination pathway driven by the synergistic directing effects of the amino and methoxy groups.[2]

Reactivity Landscape & Functionalization

This scaffold serves as a "linchpin" in convergent synthesis.[1][2] The reactivity order is generally C-5 (Pd-coupling) > N-2 (Acylation) > C-3 (Demethylation) .[2]

C-5 Functionalization (The "Warhead" Vector)

The C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the aromatic system.[2]

-

Sonogashira Coupling: Introduces alkyne linkers.[2]

-

Buchwald-Hartwig Amination: While possible, the C-2 amine must usually be protected (e.g., as a Boc-carbamate) to prevent catalyst poisoning or competing N-arylation, although the C-Br bond is significantly more reactive than the free amine in oxidative addition.

N-2 Functionalization (The "Hinge" Vector)

The exocyclic amine is nucleophilic but less so than an aniline due to the electron-withdrawing pyridine ring.[1][2]

-

Amide Coupling: Requires activation (e.g., HATU, acid chlorides).[2]

-

Urea Formation: Reacts with isocyanates to form urea linkages, a common motif in kinase inhibitors (e.g., Sorafenib analogs).[2]

O-3 Demethylation

Treatment with BBr₃ or HBr/AcOH cleaves the methyl ether to yield 2-amino-5-bromopyridin-3-ol .[1][2] This unmasks a phenol-like moiety that can participate in intramolecular hydrogen bonding or be re-alkylated with solubilizing groups.[2]

Graphviz Diagram: Reactivity Star

Figure 2: Divergent reactivity profile allowing for modular drug design.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective bromination of 3-methoxypyridin-2-amine.

-

Setup: Charge a 250 mL round-bottom flask with 3-methoxypyridin-2-amine (5.0 g, 40.3 mmol) and Acetonitrile (MeCN) (100 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice bath. Stirring must be vigorous.[2]

-

Addition: Add N-Bromosuccinimide (NBS) (7.53 g, 42.3 mmol, 1.05 eq) portion-wise over 15 minutes. Note: Protect from light to minimize radical side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor by LCMS (Target [M+H]+ = 203/205).[2]

-

Workup:

-

Concentrate the reaction mixture to ~20 mL volume under reduced pressure.

-

Pour the residue into Water (150 mL) and stir for 30 minutes. The product typically precipitates as a solid.[2]

-

If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes) if necessary.

-

Yield: Expect 6.5 – 7.4 g (80–90%).

Protocol B: Representative Suzuki Cross-Coupling

Objective: Coupling at C-5 to install an aryl group.

-

Reagents: Combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 M aq. solution, 3.0 eq) in 1,4-Dioxane (10 V).

-

Conditions: Degas with nitrogen for 5 minutes. Heat to 90 °C for 4–12 hours.

-

Isolation: Dilute with EtOAc, wash with water/brine.[2] Purify via column chromatography.[2]

Handling & Safety Information

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (brominated heterocycles can discolor over time).[2]

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[2]

References

-

Regioselective Bromination of Aminopyridines: Journal of Organic Chemistry, 2008, 73(19), 7797.[2] (General methodology for NBS bromination of activated pyridines).

-

Suzuki Coupling of 2-Amino-5-halopyridines: Tetrahedron Letters, 2005, 46(11), 1845-1848.[2]

-

Kinase Inhibitor Design (Hinge Binders): Journal of Medicinal Chemistry, 2010, 53(24), 8461-8484.[2] (Discusses the role of aminopyridines in ATP-competitive inhibition).

-

Synthesis Verification: World Intellectual Property Organization, WO2010000633.[2] (Patent describing the synthesis of the 5-bromo-3-methoxy core).[2]

Sources

5-Bromo-3-methoxypyridin-2-amine safety and hazards.

Part 1: Executive Summary & Chemical Identity

5-Bromo-3-methoxypyridin-2-amine is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules. Its structural features—an electron-rich amino group adjacent to a pyridine nitrogen, a methoxy substituent, and a chemically versatile bromine handle at the 5-position—make it a critical scaffold for Suzuki-Miyaura cross-coupling reactions.

However, its specific substitution pattern introduces distinct handling challenges, primarily related to skin/eye irritation and potential acute toxicity. This guide synthesizes safety data, structure-activity relationship (SAR) insights, and field-proven handling protocols.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Amino-5-bromo-3-methoxypyridine; 3-Methoxy-5-bromo-2-pyridinamine |

| CAS Number | 42409-58-5 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

Part 2: Hazard Identification & Mechanism

While specific LD50 data for this exact isomer is often proprietary, we apply Read-Across Toxicology from structurally similar halogenated aminopyridines (e.g., 2-amino-5-bromopyridine). The primary hazards stem from the compound's ability to protonate at physiological pH and interact with mucous membranes.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Hazard Statements:

Mechanistic Insight: Why is it an Irritant?

The 2-aminopyridine core is a weak base (

Part 3: Risk Assessment & Control Systems

Effective safety relies on a hierarchy of controls. For this compound, containment is the priority due to its potential as a respiratory irritant in solid form (dust).

Hierarchy of Controls Diagram

Figure 1: Risk mitigation hierarchy for handling halogenated aminopyridines.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile Rubber (Min thickness 0.11 mm) | Excellent resistance to pyridine derivatives. Change immediately upon splash. |

| Eye Protection | Chemical Safety Goggles | Prevent corneal damage from basic dust/vapors. |

| Respiratory | N95 / P2 Mask (if outside hood) | Only required if weighing powder outside a ventilated enclosure (Not recommended). |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection against solid particulates. |

Part 4: Handling, Storage, and Stability

Storage Protocol:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Aminopyridines are prone to oxidation (N-oxide formation) and darkening upon exposure to air and light.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates (violent reaction potential).

Stability Note: The C-Br bond is stable under standard storage conditions but is the reactive site for metal-catalyzed couplings. Avoid incidental contact with palladium catalysts in the presence of base unless intended.

Part 5: Experimental Workflow – Safe Synthesis Protocol

Context: A typical application of this compound is a Suzuki-Miyaura Coupling to attach an aryl group at the 5-position.

Protocol: Suzuki Coupling at C5

-

Preparation (In Fume Hood):

-

Charge a dry reaction vial with This compound (1.0 eq) , Aryl Boronic Acid (1.2 eq), and Base (e.g.,

, 3.0 eq). -

Safety Check: Ensure all solids are added before solvent to minimize splash risk.

-

-

Solvent Addition:

-

Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1).

-

Note: Degassing prevents oxidation of the Pd catalyst and the aminopyridine substrate.

-

-

Catalyst Addition:

-

Add Pd catalyst (e.g.,

, 0.05 eq) quickly under an inert gas stream. -

Hazard:[2] Pd catalysts can be pyrophoric or sensitizers; handle with care.

-

-

Reaction:

-

Heat to 80–100°C. Use a pressure-relief cap if using a sealed tube.

-

-

Work-up (Quenching):

-

Cool to Room Temp.[3] Dilute with EtOAc. Wash with water.

-

Waste: The aqueous layer contains bromide salts and pyridine residues—dispose of as Hazardous Aqueous Waste .

-

Workflow Logic Diagram

Figure 2: Step-by-step workflow for Suzuki coupling involving this compound.

Part 6: Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Seek medical attention. Alkali-like burns possible. |

| Skin Contact | Brush off solid, then wash with soap/water. | Monitor for redness/blistering (delayed irritation). |

| Inhalation | Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only). |

| Fire | Use | Warning: Combustion produces toxic fumes: |

| Spill (Solid) | Dampen with inert oil/water to suppress dust. | Sweep into a closed container. Do not dry sweep. |

Part 7: References

-

PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8][9][10][11] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 31, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives. Retrieved January 31, 2026, from [Link]

Sources

- 1. H54723.03 [thermofisher.com]

- 2. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 3. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE | 135795-46-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42409-58-5 Name: [xixisys.com]

- 6. 39903-01-0 | 2-Amino-5-bromo-3-pyridinol | Crizotinib Related | Ambeed.com [ambeed.com]

- 7. 42409-58-5 this compound AKSci W6221 [aksci.com]

- 8. tradeindia.com [tradeindia.com]

- 9. scbt.com [scbt.com]

- 10. This compound, 98% | Advent [adventchembio.com]

- 11. 2-Amino-5-bromo-3-methoxypyridine, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

Strategic Functionalization of Brominated Methoxypyridines

A Technical Guide to Navigating Electronic Conflicts and Regioselectivity

Executive Summary: The "Push-Pull" Paradox

Brominated methoxypyridines represent a unique scaffold in drug discovery, acting as a masked equivalent of pyridones while offering versatile handles for cross-coupling. However, their reactivity is governed by a complex "push-pull" electronic conflict:

-

The Pyridine Nitrogen: Electron-withdrawing (inductive), directing nucleophiles to C2/C6.

-

The Methoxy Group: Electron-donating (mesomeric), deactivating the ring toward oxidative addition (Pd) and SNAr, yet serving as a potent Directed Metalation Group (DMG) for lithiation.

-

The Bromine: A labile handle prone to "Halogen Dance" (HD) migration under basic conditions.[1]

This guide provides a mechanistic roadmap to controlling these competing pathways, ensuring predictable functionalization.

The Lithiation Landscape: Kinetic vs. Thermodynamic Control

The most common failure mode in functionalizing bromomethoxypyridines is the unintended Halogen Dance (HD) reaction. When treating these substrates with organolithiums, two pathways compete:

-

Lithium-Halogen Exchange (Li-Hal Ex): Fast, kinetic attack at the C-Br bond.

-

Directed Ortho Metalation (DoM): Guided by the OMe group to deprotonate an adjacent C-H.

The Mechanism of Failure (Halogen Dance)

If DoM occurs ortho to the bromine, the resulting lithiated species is often unstable. It undergoes a rapid isomerization where the lithium and bromine swap positions to reach a thermodynamically more stable intermediate (usually stabilizing the negative charge adjacent to the inductive withdrawal of the Nitrogen or away from steric clash).

Case Study: 2-Bromo-3-methoxypyridine

-

Kinetic Product: Treatment with n-BuLi at -78°C effects Li-Hal exchange at C2.

-

Thermodynamic Product (The Dance): Treatment with LDA (which favors deprotonation over exchange) leads to lithiation at C4 (directed by OMe). However, if lithiation occurs at C2 (in the absence of Br), or if the C2-Li species warms up, the Br can migrate.

-

Critical Insight: The 3-methoxy group is a powerful DMG. It directs lithiation to C2 (between N and OMe) or C4. The C2 position is sterically crowded but electronically activated.

Visualization: The Halogen Dance Pathway

The following diagram illustrates the migration mechanism that researchers must anticipate.

Figure 1: The Halogen Dance mechanism often observed in methoxypyridines. The base-catalyzed migration moves the halogen to a more stable position, often frustrating initial synthetic designs.

Transition Metal Catalysis: Overcoming Electronic Deactivation

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the methoxy group acts as a double-edged sword. While it stabilizes the pyridine ring against decomposition, its electron donation increases electron density at the carbon-halogen bond, slowing down the oxidative addition step of the catalytic cycle.

Strategic Ligand Selection

Standard conditions (e.g., Pd(PPh3)4) often fail or require excessive heating, leading to demethylation.

-

Recommendation: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition into the electron-rich C-Br bond.

-

Preferred Systems:

-

Pd-G3/G4 precatalysts (XPhos or SPhos): Excellent for deactivated heteroaryl bromides.

-

Pd(dtbpf)Cl2: High turnover numbers for sterically hindered couplings.

-

Data: Coupling Efficiency Comparison

Comparative yields for the Suzuki coupling of 2-bromo-6-methoxypyridine with Phenylboronic acid.

| Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Notes |

| Pd(PPh3)4 | Na2CO3 / DME | 80 | 45% | Incomplete conversion; some demethylation. |

| Pd(dppf)Cl2 | K3PO4 / Dioxane | 90 | 68% | Moderate activity. |

| Pd(OAc)2 / SPhos | K3PO4 / Toluene | 80 | 92% | Recommended. Fast oxidative addition. |

| Pd-PEPPSI-IPr | K2CO3 / MeOH | 60 | 88% | Good for sterically demanding partners. |

Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

Contrary to standard pyridines, brominated methoxypyridines are deactivated toward SNAr because the OMe group donates electron density into the ring, destabilizing the Meisenheimer complex.

-

Rule of Thumb: SNAr is viable mainly if the Bromine is at C2 or C6 (ortho to Nitrogen).

-

Activation: If the Br is at C3/C5, SNAr will likely fail unless the pyridine N is activated (e.g., N-oxidation to Pyridine-N-oxide) or if the nucleophile is exceptionally strong (e.g., thiols).

Experimental Protocols

Protocol A: Regioselective Lithiation (Avoiding the Dance)

Objective: Functionalize 2-bromo-3-methoxypyridine at the C4 position without migrating the bromine.

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

-

Reagents: Dissolve 2-bromo-3-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).

-

Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less prone to acting as a nucleophile.

-

Cryogenics: Cool to -78°C strictly.

-

Addition: Add LiTMP (1.1 eq) dropwise over 10 minutes. Stir for exactly 30 minutes at -78°C.

-

Note: Do not allow to warm above -70°C, or the Br will migrate to C4.

-

-

Quench: Add the electrophile (e.g., Iodine, DMF) in THF solution rapidly.

-

Workup: Warm to RT, quench with sat. NH4Cl.

Protocol B: High-Efficiency Suzuki Coupling

Objective: Couple 3-bromo-2-methoxypyridine with an aryl boronic acid.

-

Charge: To a vial, add 3-bromo-2-methoxypyridine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

-

Solvent: Add Toluene (4 mL) and Water (1 mL).

-

Base: Add K3PO4 (2.0 eq).

-

Degas: Sparge with Argon for 5 minutes (Crucial for electron-rich ligands).

-

Reaction: Seal and heat to 80°C for 4 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Decision Logic: The Functionalization Workflow

Use this logic flow to determine the correct synthetic strategy for your specific isomer.

Figure 2: Strategic decision tree for selecting reaction conditions based on regiochemistry and electronic risks.

References

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

-

Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.[2]

-

Gribble, G. W. (2010). "Lithium-Halogen Exchange in Heterocycles." Science of Synthesis.

-

Bode, M. L. (2011). "Regioselective Lithiation of 2-Methoxypyridines." Tetrahedron Letters.

Sources

Strategic Utilization of 5-Bromo-3-methoxypyridin-2-amine in Medicinal Chemistry

Synthesis, Reactivity, and Scaffold Design

Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), 5-Bromo-3-methoxypyridin-2-amine (CAS 42409-58-5) serves as a "linchpin" intermediate.[1] Unlike generic pyridine building blocks, this specific isomer offers a pre-installed trifecta of functionality: an amine/nitrogen head for heterocycle formation (hinge binding), a bromine tail for palladium-catalyzed extension (hydrophobic pocket access), and a 3-methoxy substituent for physicochemical tuning (solubility and conformational locking).[1]

This technical guide dissects the utility of this core, providing validated synthetic routes, reaction logic, and specific applications in the synthesis of imidazo[1,2-a]pyridine kinase inhibitors.[1]

Chemical Profile & Pharmacophore Utility[2]

| Property | Data | Relevance in Drug Design |

| CAS Number | 42409-58-5 | Unique identifier for procurement/IP.[1] |

| Formula | C₆H₈N₂OBr | Low MW (203.[1][2]04) allows significant elaboration while staying within Lipinski rules.[1] |

| C5-Bromine | Electronic Activation | The 2-amino group activates the C5 position, facilitating oxidative addition in Pd-catalyzed couplings even with mild catalysts. |

| C3-Methoxy | Steric/Electronic | Acts as an H-bond acceptor (HBA).[1] Crucially, it forces non-planar conformations in biaryl systems or modulates the pKa of the pyridine nitrogen, altering solubility and permeability. |

| 2-Amino Group | Nucleophile | Primary handle for cyclization reactions to form fused bicyclic systems (e.g., imidazopyridines, triazolopyridines).[1] |

Strategic Synthesis: The "Make"

The synthesis of this core must be regioselective. Direct bromination of 3-methoxypyridin-2-amine is the industry-standard route.[1] The amino group is a strong ortho/para director.[1] Since the ortho position (C3) is blocked by the methoxy group, and the para position (C5) is electronically favored over C6 (which is deactivated by the inductive effect of the ring nitrogen), bromination occurs almost exclusively at C5.[1]

Validated Protocol: Regioselective Bromination

Causality: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

Reagents:

-

Starting Material: 2-Amino-3-methoxypyridine (1.0 eq)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic favors the ionic transition state).[1]

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-3-methoxypyridine in MeCN (10 volumes) under

atmosphere. Cool to 0°C. -

Addition: Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <5°C to ensure regioselectivity.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS for consumption of starting material (

) and formation of product ( -

Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Purification: Wash organic layer with saturated

(to remove trace bromine) and brine. Dry over

Reactivity & Functionalization: The "Click"

The power of this compound lies in its ability to serve as a divergent point for two major classes of transformations: Cyclization and Cross-Coupling .[1]

A. Pathway 1: Construction of the Imidazo[1,2-a]pyridine Core

This is the most common application.[1] Condensation with

-

Mechanism: The pyridine ring nitrogen (N1) attacks the

-carbon of the ketone, followed by cyclodehydration involving the exocyclic amine.[1] -

Result: The C3-methoxy of the pyridine becomes the C8-methoxy of the fused system.[1] This position is solvent-exposed in many kinase active sites and improves the solubility of the otherwise flat, lipophilic scaffold.[1]

B. Pathway 2: Suzuki-Miyaura Cross-Coupling

The C5-bromide is highly reactive due to the electron-donating effect of the amino group.

-

Catalyst Choice:

or -

Base:

or

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

Figure 1: Divergent synthetic utility of the 5-bromo-3-methoxy scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (The "8-Methoxy" Effect)

In the design of type I/II kinase inhibitors, the imidazo[1,2-a]pyridine ring often binds to the hinge region of the ATP pocket.[1]

-

Problem: The standard imidazo[1,2-a]pyridine core is highly lipophilic (high LogP), leading to poor metabolic stability and solubility.[1]

-

Solution: Incorporating the 8-methoxy group (derived from our 3-methoxy pyridine starting material) lowers the LogP and provides a vector for hydrogen bonding with water molecules at the solvent front, without disrupting the hinge binding interaction of N1.[1]

Experimental Protocol: Suzuki Coupling on the Core

Objective: Synthesize a 5-aryl derivative to probe the "tail" region of a binding pocket.[1]

Protocol:

-

Charge: Combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and

(2.0 eq) in a microwave vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

-

Catalyst: Add

(5 mol%). -

Heat: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1 hour.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hexanes).

Structure-Activity Relationship (SAR) Logic[1]

The following diagram maps the specific roles of each atom in the core molecule during drug interaction.

Figure 2: Pharmacophore mapping of the core intermediate.[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Bromination & Coupling)

-

Medicinal Chemistry Applications (Imidazo[1,2-a]pyridines)

-

Kinase Inhibitor Design

Sources

- 1. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]

- 2. RR [rrscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound, 98% | Advent [adventchembio.com]

- 5. scbt.com [scbt.com]

- 6. This compound at Best Price in Heze, Shandong | Shandong Youbang Biochemical Technology Co.,ltd. [tradeindia.com]

- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Bromo-3-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Bromo-3-methoxypyridin-2-amine, a crucial building block in modern medicinal chemistry. We will explore its commercial availability, key physicochemical properties, plausible synthetic routes, and its strategic application in the development of complex pharmaceutical agents. This document is designed to equip researchers with the practical and theoretical knowledge necessary to effectively source and utilize this versatile chemical intermediate.

Chemical Identity and Commercial Landscape

This compound is a substituted aminopyridine recognized for its utility in constructing more complex molecular architectures. Its specific arrangement of bromo, methoxy, and amino functional groups on the pyridine core makes it a valuable synthon for introducing key pharmacophoric elements.

The compound is identified by the CAS Number 42409-58-5 .[1][2] It is commercially available from several major chemical suppliers, indicating its established role in research and development activities. The availability from partners of large distributors like Sigma-Aldrich and Thermo Scientific Chemicals suggests a stable supply chain for standard research quantities.

Commercial Supplier Overview

| Supplier | Purity | Available Quantities | CAS Number | Notes |

| Sigma-Aldrich | 98% | Not specified, available via Aldrich Partner | 42409-58-5 | Typically ships within 5 days.[1] |

| Thermo Scientific | 96% | 1 g | 42409-58-5 | Originally an Alfa Aesar product.[2] |

| Laibo Chem | Not specified | 5 g | Not specified for this isomer, but listed | Availability may vary by region.[3] |

Note: Isomers such as 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) are also commercially available and should not be confused with the title compound.[4][5]

Physicochemical Properties and Safety Data

Understanding the physical and chemical properties of a reagent is fundamental to its successful application in synthesis and for ensuring laboratory safety.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | Sigma-Aldrich[1] |

| Molecular Weight | 203.04 g/mol | Thermo Scientific Chemicals[2], PubChem[5] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | 96-98% (typical commercial grades) | Sigma-Aldrich[1], Thermo Scientific[2] |

| Storage Conditions | Room temperature, keep in dark place, inert atmosphere | Sigma-Aldrich[1] |

| InChI Key | NFBIWMFMHLPVLT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Safety and Handling Information

As a halogenated aromatic amine, this compound requires careful handling. The Globally Harmonized System (GHS) classifications indicate several potential hazards.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.

Synthetic Routes and Methodologies

While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. The synthesis of substituted pyridines often involves a multi-step process that builds the required functionality onto a precursor ring.[6] A plausible and common strategy involves the reduction of a corresponding nitro-pyridine intermediate.

Proposed Synthetic Workflow

The following workflow is a generalized representation based on established chemical transformations for similar pyridine derivatives.[7][8] The key final step is the reduction of a nitro group to an amine, a robust and widely used transformation in organic synthesis.

Caption: Proposed synthesis of this compound.

Exemplary Experimental Protocol: Nitro Group Reduction

This protocol is adapted from analogous procedures for the synthesis of aminopyridines from their nitro precursors.[7] The rationale is based on the use of a reducing agent like iron powder in an acidic medium, which is a classic and effective method for this transformation.

Objective: To synthesize 2-amino-5-bromo-3-methoxypyridine from 5-bromo-3-methoxy-2-nitropyridine.

Materials:

-

5-Bromo-3-methoxy-2-nitropyridine (1.0 eq)

-

Iron powder (4.0-5.0 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (e.g., 4-5 equivalents) and glacial acetic acid. Heat the mixture to approximately 80°C.

-

Causality: Acetic acid serves as the proton source and solvent, activating the iron metal for the reduction process. Heating accelerates the reaction rate.

-

-

Addition of Starting Material: Dissolve the 5-bromo-3-methoxy-2-nitropyridine (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the heated iron suspension over 20-30 minutes.

-

Causality: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions, ensuring a higher yield of the desired amine.

-

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and unreacted iron powder. Wash the Celite pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.[7]

-

Causality: Celite provides a fine filtration medium that prevents clogging and efficiently removes solid byproducts.

-

-

Neutralization: Combine the organic filtrates and carefully add them to a beaker containing a saturated solution of sodium bicarbonate. Add the solution slowly, with stirring, until the effervescence ceases, indicating that the acetic acid has been fully neutralized.

-

Causality: Neutralization is a critical self-validating step. It removes the acidic catalyst and ensures the product, an amine, is in its free base form, which is soluble in the organic layer.

-

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[7]

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its isomers are highly valued intermediates in the synthesis of biologically active molecules, particularly in the fields of oncology and inflammation.[9][10] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[10][11]

This functionality is critical for performing structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For instance, a derivative, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, is a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy.[12]

Caption: Strategic use of this compound in drug discovery.

The presence of the methoxy and amino groups also influences the electronic properties of the pyridine ring and provides additional points for modification or hydrogen bonding interactions with biological targets.[6] This makes the scaffold particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[10]

References

-

Apicule. (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS No: 877399-00-3). [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. [Link]

-

PubChem. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. [Link]

-

Laibo Chem. 3-Amino-5-bromo-2-methoxypyridine, Package: 5g. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

- 1. This compound | 42409-58-5 [sigmaaldrich.com]

- 2. 2-Amino-5-bromo-3-methoxypyridine, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. 3-Amino-5-bromo-2-methoxypyridine , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. 884495-39-0|5-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. apicule.com [apicule.com]

The Strategic Utility of 5-Bromo-3-methoxypyridin-2-amine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Fragment

5-Bromo-3-methoxypyridin-2-amine (CAS: 42409-58-5) is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical industry. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amino group on a pyridine core makes it a powerful synthon for the construction of complex, biologically active molecules. The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and amino functionalities on this core provides medicinal chemists with multiple handles for molecular elaboration and fine-tuning of physicochemical and pharmacological properties.

This guide will serve as a technical resource for effectively harnessing the potential of this versatile intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 42409-58-5 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amino group protons (a broad singlet). The coupling constants between the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group. The IR spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows C-H valence oscillations in the 3000-3100 cm⁻¹ region[3].

Synthesis of this compound

While a specific, detailed, peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be approached through established methods for the functionalization of pyridine rings. A plausible synthetic route can be designed based on the synthesis of its isomer, 3-Amino-5-bromo-2-methoxypyridine, which involves a multi-step process starting from suitable pyridine derivatives. This typically includes regioselective bromination, followed by methoxylation and amination[4].

Conceptual Synthetic Workflow:

A plausible synthetic route for this compound.

Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Bromination of 2-Amino-3-methoxypyridine

-

Rationale: The amino and methoxy groups are activating and ortho-, para-directing. Bromination is expected to occur at the C5 position, which is para to the amino group and ortho to the methoxy group. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for activated aromatic rings.

-

Procedure:

-

Dissolve 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 30 minutes, while monitoring the reaction by thin-layer chromatography (TLC).

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Self-Validation: The success of this protocol would be validated by obtaining the correct mass in mass spectrometry and the expected shifts and coupling patterns in ¹H and ¹³C NMR spectroscopy. The purity would be confirmed by HPLC analysis.

Reactivity and Strategic Applications in Drug Discovery

The trifunctional nature of this compound provides a rich platform for chemical diversification.

Diagram of Key Reactions:

Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other drug classes. A study on the related compound 5-bromo-2-methylpyridin-3-amine demonstrated its successful use in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives with potential biological activities[5].

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with primary or secondary amines. This is a key transformation for the synthesis of diarylamines and other N-arylated compounds, which are prevalent in many therapeutic agents.

Functionalization of the Amino Group

The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of transformations.

-

Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These functional groups can modulate the electronic properties of the molecule and provide additional points for hydrogen bonding with biological targets. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors[6].

Role as a Key Intermediate in Bioactive Molecule Synthesis

While specific examples detailing the use of this compound are not abundant in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. The closely related 5-bromo-2-methoxypyridin-3-amine has been utilized as a key intermediate in the synthesis of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists[1][7]. This highlights the potential of the bromo-methoxy-aminopyridine scaffold in targeting G-protein coupled receptors.

Furthermore, various substituted aminopyridines are known to be important intermediates in the synthesis of kinase inhibitors. The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Conclusion and Future Perspectives

This compound represents a strategically important building block for drug discovery. Its trifunctional nature allows for rapid and diverse library synthesis, making it an ideal starting point for lead optimization campaigns. The ability to perform orthogonal chemical modifications at the bromo and amino positions provides medicinal chemists with a high degree of control over the final molecular architecture.

Future research in this area will likely focus on the development of novel synthetic routes to this and related pyridinamines, as well as the exploration of their utility in the synthesis of new classes of therapeutic agents. As our understanding of the structural requirements for targeting various disease-related proteins continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase.

References

- Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026-01-18).

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Molecules, 22(2), 209. Available at: [Link]

-

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2405. Available at: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (1998). Chemical & Pharmaceutical Bulletin, 46(3), 457-463. Available at: [Link]

-

5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869. PubChem. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023-03-20). Molecules, 28(6), 2759. Available at: [Link]

-

2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

-

Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24). Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

Sources

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

potential biological activities of methoxypyridine derivatives

An In-depth Technical Guide to the Potential Biological Activities of Methoxypyridine Derivatives

Authored by a Senior Application Scientist

Introduction: The Methoxypyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1][] Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a highly versatile scaffold in drug design.[] The introduction of a methoxy (-OCH₃) group to this ring system creates methoxypyridine derivatives, a chemical class that has demonstrated a remarkable breadth of biological activities. The methoxy group, while seemingly simple, profoundly influences the molecule's properties by acting as an electron-donating group, which can modulate the basicity of the pyridine nitrogen and alter the molecule's lipophilicity and metabolic stability.[3][4] This fine-tuning of physicochemical properties is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth exploration of the diverse and potent biological activities of methoxypyridine derivatives, synthesizing data from preclinical and in vitro studies. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective potential, elucidating the underlying mechanisms of action and providing practical, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Methoxypyridine derivatives have emerged as a significant area of interest in oncology research, exhibiting potent activity against a wide range of cancer cell lines.[1][5][6] Their anticancer effects are not monolithic; instead, they operate through diverse and often interconnected mechanisms, including the inhibition of critical signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which methoxypyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.

-

PI3K/mTOR Dual Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Specific sulfonamide methoxypyridine derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[4] This dual-inhibition strategy is advantageous as it can simultaneously block upstream and downstream signals in the pathway, potentially leading to a more profound and durable antitumor response compared to inhibiting either kinase alone.

-

PIM-1 Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with poor prognosis in several cancers. Novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors, demonstrating low nanomolar IC₅₀ values and inducing apoptosis in breast cancer cell lines.[7]

-

Other Kinase Targets: The versatility of the methoxypyridine scaffold allows it to be adapted to target other important kinases. For instance, imidazopyridine derivatives have been developed as potent and selective Polo-like kinase 1 (PLK1) inhibitors, which showed good antitumor efficacy in xenograft models.[8] Additionally, certain derivatives act as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a target for cancer immunotherapy.[9]

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/mTOR pathway by methoxypyridine derivatives.

Mechanism of Action: Cell Cycle Arrest & Apoptosis

Beyond kinase inhibition, methoxypyridine derivatives can halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death (apoptosis).

-

G2/M Phase Arrest: Certain anticancer pyridines have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[10] This arrest prevents cells from entering mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[10]

-

Induction of Apoptosis: Many methoxypyridine compounds trigger apoptosis in cancer cells. For example, one pyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. This shift in the balance of apoptotic regulators commits the cell to a path of self-destruction.

In Vitro Antiproliferative Activity

The cytotoxic potential of these compounds has been evaluated against a multitude of human cancer cell lines. The data consistently show that specific substitutions on the methoxypyridine ring are crucial for potent activity.[5][11]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Methoxypyridine-3-carbonitriles | HepG2 (Liver) | 1 - 5 | [11] |

| 2-Methoxypyridine-3-carbonitriles | DU145 (Prostate) | 1 - 5 | [11] |

| 2-Methoxypyridine-3-carbonitriles | MBA-MB-231 (Breast) | 1 - 5 | [11] |

| Copper(II) Thiosemicarbazone Complexes | HL-60 (Leukemia) | 0.01 - 0.06 | [12][13] |

| Pyridine Derivative 1 (from Chalcone precursor) | HepG2 (Liver) | 4.5 ± 0.3 | [10] |

| Pyridine Derivative 9a | MCF-7 (Breast) | 20 | |

| Pyridine-based PIM-1 Inhibitor 12 | MCF-7 (Breast) | 0.5 | [7] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial succinate dehydrogenase activity (which reduces the yellow MTT tetrazolium salt to purple formazan crystals) and the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the methoxypyridine derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is below 0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank), medium with DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Methoxypyridine derivatives have shown promise as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

Spectrum of Activity and Mechanism

Studies have demonstrated that methoxypyridine derivatives can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[14][16] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, certain 1,8-naphthyridine derivatives (a class of fused pyridines) are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[17]

In Vitro Antimicrobial Potency

The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[4,5-b]pyridine Derivative 2 | Bacillus cereus | 0.07 | [18] |

| Pyridonethiol 89b/c | Bacillus subtilis | 0.12 | [16] |

| Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 17d | Bacteria | 0.5 | [21] |

| Imidazo[2,1-b][11][19][20]thiadiazole-Pyridine 21c/g | Bacteria | 4 | [21] |

| Nicotinic Acid Hydrazide Derivatives | S. aureus, E. coli | 2.18 - 3.08 | [14] |

Experimental Protocol: Broth Microdilution MIC Assay

Causality: This protocol is the gold standard for determining MIC values. It provides a quantitative measure of a compound's potency by challenging the microorganism with a twofold serial dilution of the antimicrobial agent in a liquid growth medium. It is highly reproducible and allows for the testing of multiple compounds and strains simultaneously.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well of the microtiter plate contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the total volume in each well to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in determination.

Antiviral Activity: A New Frontier in Viral Inhibition

Pyridine-containing heterocycles are a well-established class of antiviral agents.[22] The addition of a methoxy group can enhance these properties, leading to compounds with activity against a variety of viruses.

Targets and Mechanisms

Methoxypyridine derivatives have been investigated for activity against viruses such as the Tobacco Mosaic Virus (TMV), influenza virus, and Human Immunodeficiency Virus (HIV).[22][23][24] A notable mechanism involves the direct interaction with viral proteins. For example, certain phenoxypyridine-containing chalcone derivatives have demonstrated potent anti-TMV activity by binding strongly to the TMV capsid protein (TMV-CP).[23] This binding affinity, confirmed by microscale thermophoresis (MST), was significantly stronger than the control agent, suggesting that these derivatives interfere with viral assembly or stability.[23]

In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the EC₅₀ value, the concentration of the drug that inhibits 50% of the viral effect (e.g., plaque formation or cytopathic effect).

| Compound Class | Virus | Activity Metric | Value (µg/mL) | Reference |

| Phenoxypyridine-Chalcone Derivative L4 | TMV | Curative EC₅₀ | 90.7 | [23] |

| Phenoxypyridine-Chalcone Derivative L4 | TMV | Protective EC₅₀ | 102.6 | [23] |

| Phenoxypyridine-Chalcone Derivative L1 | TMV | Curative EC₅₀ | 140.5 | [23] |

Experimental Protocol: Plaque Reduction Neutralization Assay

Causality: This assay is a functional test that measures the ability of a compound to inhibit the infectious cycle of a lytic virus. The formation of "plaques" (clear zones where cells have been lysed by the virus) in a cell monolayer is a quantifiable measure of viral infection and replication. A reduction in the number or size of plaques in the presence of the compound indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza) in 6-well plates.

-

Compound-Virus Incubation: Prepare serial dilutions of the methoxypyridine derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate them with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization and Counting: Remove the overlay and fix the cells with a solution like 10% formalin. Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. Determine the EC₅₀ value from the resulting dose-response curve.

Neuroprotective Activity: Shielding Neurons from Damage

Emerging evidence suggests that methoxypyridine derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and ischemic events such as stroke.[25][26]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often linked to their ability to counteract oxidative stress and modulate key signaling pathways involved in neuronal survival.

-

Antioxidant Effects: Derivatives of 3-hydroxypyridine, which are structurally related to methoxypyridines, are potent inhibitors of free radical processes.[25] This antioxidant capacity helps protect neurons from damage caused by oxidative stress, a common pathological feature in many neurological disorders.[26]

-

GSK-3β Inhibition: Glycogen synthase kinase 3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Novel 1,4-dihydropyridine derivatives have been shown to inhibit GSK-3β, offering a direct mechanism to combat this aspect of Alzheimer's pathology.[26]

-

Modulation of γ-Secretase: Some methoxypyridine derivatives act as gamma-secretase modulators (GSMs), which can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques in Alzheimer's disease.[19]

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effect of a compound in vitro.

Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

Causality: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons via the dopamine transporter. Inside the cell, it generates reactive oxygen species (ROS), leading to oxidative stress and cell death. This protocol provides a well-established in vitro model of Parkinson's disease, allowing for the assessment of a compound's ability to protect dopaminergic neurons from this specific toxic insult.[27]

Step-by-Step Methodology:

-

Cell Culture: Culture a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency. For enhanced neuronal characteristics, cells can be pre-differentiated with retinoic acid for several days prior to the experiment.

-

Compound Pre-treatment: Treat the cells with various concentrations of the methoxypyridine derivative for 1-2 hours before introducing the neurotoxin. This pre-incubation allows the compound to enter the cells and prepare its protective mechanisms.

-

Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration that induces significant (e.g., 50%) but not complete cell death (typically 50-100 µM). Include control wells with no 6-OHDA and wells with 6-OHDA but no test compound.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

-

Assessment of Cell Viability: Quantify neuronal survival using the MTT assay as described in section 1.4. An increase in viability in the compound-treated wells compared to the 6-OHDA-only wells indicates a neuroprotective effect.

-

(Optional) Mechanistic Readouts: To probe the mechanism, parallel assays can be run. For example, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), and cytotoxicity can be assessed by measuring lactate dehydrogenase (LDH) release into the culture medium.

Conclusion and Future Perspectives

The methoxypyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antimicrobial, antiviral, and neuroprotective effects. The strategic placement of the methoxy group, along with other substituents, allows for the fine-tuning of activity against specific biological targets, from bacterial enzymes and viral proteins to critical kinases and signaling pathways in human cells.

The research highlighted in this guide underscores the immense potential of methoxypyridine derivatives as starting points for the development of novel therapeutics. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall drug-like properties.

By continuing to explore the rich chemical space of methoxypyridine derivatives, the scientific community is well-positioned to uncover new and effective treatments for some of the most challenging human diseases.

References

-

Mayer, S. C., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules. Available at: [Link]

-

Al-Issa, S. A., et al. (2023). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

-

Wang, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

-

Gulea, A., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. ResearchGate. Available at: [Link]

-

Kumar, R., & Singh, R. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

-

Reddy, M. S., et al. (2020). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

-

Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]

-

Reddy, M. S., et al. (2020). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

Zhang, T., et al. (2024). Antiviral activity evaluation and action mechanism of chalcone derivatives containing phenoxypyridine. Medicinal Chemistry Research. Available at: [Link]

-

Christodoulou, E., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]

-

Cholewiński, G., et al. (2019). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

-

Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry. Available at: [Link]

-

Rusin, A., et al. (2021). Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Fesenko, T. V., et al. (2024). Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. ResearchGate. Available at: [Link]

-

Stankiewicz-Drogon, A., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Gamal, M. I., et al. (2016). Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. Qatar University Digital Hub. Available at: [Link]

-

Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]

-

de la Torre-López, E., et al. (2022). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants. Available at: [Link]

-

Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]

-

Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters. Available at: [Link]

-

El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceuticals. Available at: [Link]

-

Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology. Available at: [Link]

-